Dechlorogriseofulvin

Catalog No.
S525487
CAS No.
3680-32-8
M.F
C17H18O6
M. Wt
318.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dechlorogriseofulvin

CAS Number

3680-32-8

Product Name

Dechlorogriseofulvin

IUPAC Name

3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3

InChI Key

QPCYNIYZPDJCMB-UHFFFAOYSA-N

SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Dechlorogriseofulvin; 7-Dechlorogriseofulvin; UNII-ER776J3MGD.

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Description

The exact mass of the compound Dechlorogriseofulvin is 318.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dechlorogriseofulvin is a naturally occurring antifungal compound derived from certain fungi, similar to its close relative griseofulvin []. While not currently used as a medicinal treatment, dechlorogriseofulvin holds potential applications in scientific research due to its unique properties. Here's a breakdown of its potential research uses:

Understanding Fungal Physiology and Metabolism

Dechlorogriseofulvin shares a similar structure with griseofulvin, a well-studied antifungal medication. Researchers can utilize dechlorogriseofulvin to study fungal growth and metabolism by comparing its effects to griseofulvin []. This comparative approach can help elucidate the specific mechanisms by which griseofulvin disrupts fungal processes, leading to a deeper understanding of fungal biology.

Development of New Antifungal Agents

Dechlorogriseofulvin itself might exhibit antifungal activity, although its potency compared to griseofulvin is not fully established. However, researchers can use dechlorogriseofulvin as a starting point for the development of novel antifungal drugs []. By chemically modifying dechlorogriseofulvin, scientists can potentially create more potent or broader-spectrum antifungal agents to combat emerging fungal infections.

Dechlorogriseofulvin is a chemical compound classified as an oxaspiro compound, with the molecular formula C17H18O6C_{17}H_{18}O_6. It is structurally related to griseofulvin, differing by the absence of a chlorine atom at the C-7 position. This compound was first isolated in 1953 during studies on the biosynthesis of griseofulvin, which is produced by certain species of the fungus Penicillium . Dechlorogriseofulvin exhibits a similar framework to griseofulvin, featuring a complex ring structure that contributes to its biological activity.

Typical of its functional groups. Key reactions include:

  • Hydrolysis: The ester groups in dechlorogriseofulvin can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
  • Reduction: The compound can be reduced at specific sites, potentially altering its biological activity.
  • Oxidation: Dechlorogriseofulvin can also be oxidized, which may lead to the formation of different derivatives that may have distinct properties and activities .

Dechlorogriseofulvin has demonstrated antifungal properties, similar to its parent compound, griseofulvin. It acts by inhibiting fungal cell mitosis, thereby preventing the growth and reproduction of fungi. This mechanism is particularly effective against dermatophytes, which are responsible for skin infections. Additionally, dechlorogriseofulvin has shown potential in other biological activities, including anti-inflammatory effects and interactions with various biological pathways .

The synthesis of dechlorogriseofulvin typically involves modifications of griseofulvin. Common methods include:

  • Selective Chlorine Removal: This involves the removal of the chlorine atom from griseofulvin using reagents such as sodium methoxide or other nucleophiles under controlled conditions.
  • Biosynthetic Pathways: Dechlorogriseofulvin can also be produced through specific biosynthetic pathways in fungi, where it branches off from intermediates like griseophenone C during the biosynthesis of griseofulvin .

Dechlorogriseofulvin is primarily studied for its antifungal properties and potential therapeutic applications. Its uses include:

  • Antifungal Treatments: It may serve as an alternative or adjunct treatment for fungal infections, particularly those resistant to conventional therapies.
  • Research: The compound is used in scientific studies to explore fungal biology and the mechanisms of antifungal action .

Research on dechlorogriseofulvin's interactions with other compounds and biological systems is limited but suggests potential synergistic effects when combined with other antifungal agents. Studies indicate that it may enhance the efficacy of existing treatments against resistant fungal strains. Further investigation into its pharmacokinetics and interactions with human enzymes could provide insights into optimizing its therapeutic use .

Dechlorogriseofulvin shares structural similarities with several related compounds. Here are some notable comparisons:

CompoundMolecular FormulaKey FeaturesUnique Aspects
GriseofulvinC17H17ClO6C_{17}H_{17}ClO_6Chlorinated derivative; potent antifungalContains chlorine at C-7
7-Bromo-GriseofulvinC17H16BrO6C_{17}H_{16}BrO_6Brominated variant; altered biological activityBromine substitution affects activity
GrisanC17H18O5C_{17}H_{18}O_5Related spiro compound; different ring structureLacks chlorine; different biological profile
DehydrogriseofulvinC17H16O6C_{17}H_{16}O_6Unsaturated form; potential for different reactivityMay exhibit distinct pharmacological effects

Dechlorogriseofulvin stands out due to its unique structural modification (the absence of chlorine), which may influence its biological properties and therapeutic potential compared to its chlorinated counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

318.11033829 g/mol

Monoisotopic Mass

318.11033829 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ER776J3MGD

Wikipedia

Dechlorogriseofulvin

Dates

Modify: 2024-04-14
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12: Xue C, Li T, Deng Z, Fu H, Lin W. Janthinolide A-B, two new 2,5-piperazinedione derivatives from the endophytic Penicillium janthinellum isolated from the soft coral Dendronephthya sp. Pharmazie. 2006 Dec;61(12):1041-4. PubMed PMID: 17283665.
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